molecular formula C10H14ClNO3 B554970 (S)-2-Amino-2-phenylacetamide hydrochloride CAS No. 60079-51-8

(S)-2-Amino-2-phenylacetamide hydrochloride

Cat. No. B554970
CAS RN: 60079-51-8
M. Wt: 186.64 g/mol
InChI Key: MGZWCDQAKCHOBX-FVGYRXGTSA-N
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Description

“(S)-2-Amino-2-phenylacetamide hydrochloride” likely refers to the hydrochloride salt of a compound with an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom. This carbon is also attached to a carboxamide group (a carbonyl group (C=O) attached to an amine group). The “(S)” indicates that this compound is a specific enantiomer, or spatial arrangement of atoms, which can be important in biological systems .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl ring, the amine, and the carboxamide all attached to the same carbon atom. The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making this compound a salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-2-phenylacetamide hydrochloride” would depend on its specific molecular structure. For example, the presence of an amine could make it a base, and the presence of a carboxamide could allow it to participate in hydrogen bonding .

Scientific Research Applications

Catalytic Synthesis and Antimicrobial Activities

Boric Acid Catalyzed Synthesis : Boric acid (B(OH)₃) has been utilized to catalyze the Ugi three-component reaction in aqueous media for synthesizing 2-arylamino-2-phenylacetamide derivatives. These compounds are efficiently converted into α-amino acids via acidic hydrolysis, indicating their potential as precursors for amino acid synthesis (Kumar, Saxena, & Gupta, 2013).

Antimicrobial Applications : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and demonstrated to exhibit superior in vitro antimicrobial activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Nanoparticle Catalyzed Reactions

Zinc oxide nanoparticles (ZnO-NP) have catalyzed the Ugi type three-component reaction in aqueous media, resulting in the synthesis of 2-arylamino-2-phenylacetimidamide, which yields 2-amino-2-phenylacetamide upon hydrolysis. This process highlights the utility of nanoparticles in facilitating efficient and eco-friendly chemical reactions (Kumar, Saxena, & Gupta, 2013).

Synthetic Methodologies for Bioactive Compounds

Nickel-Catalyzed Formal Aminocarbonylation : A nickel-catalyzed formal aminocarbonylation method has been developed for secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamide. This method features wide functional group tolerance and mild conditions, making it advantageous for synthesizing complex molecules (Wang, Huang, Wang, Qu, & Chen, 2020).

Enzyme Inhibition and Estrogenic Effects

Glutaminase Inhibition for Cancer Treatment : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating the potential for treating cancer by inhibiting glutamine metabolism (Shukla, Ferraris, Thomas, Stathis, & Duvall, 2012).

Estrogen-Like Effects : 2-Phenylacetamide isolated from the seeds of Lepidium apetalum has shown estrogen-like effects in vitro and in vivo, suggesting its potential use in treating perimenopause syndrome. The compound promotes the proliferation of MCF-7 cells and increases uterine weight in mice, indicating its estrogenic activity (Zeng, Li, Li, Zhang, Li, Zhang, Feng, & Zheng, 2018).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. For example, many amines are irritants and can be harmful if ingested or inhaled, and many carboxamides are potentially toxic .

Future Directions

The future directions for research on “(S)-2-Amino-2-phenylacetamide hydrochloride” would depend on its potential applications. For example, if it has medicinal properties, future research could involve clinical trials .

properties

IUPAC Name

(2S)-2-amino-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAFHGMXCFTOU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628665
Record name (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-phenylacetamide hydrochloride

CAS RN

60079-51-8
Record name (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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